molecular formula C14H17BrN2O2 B5029695 1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione

1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione

Cat. No.: B5029695
M. Wt: 325.20 g/mol
InChI Key: JTZGUAVQJKAGQT-UHFFFAOYSA-N
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Description

1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine-2,5-dione is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with various biological targets. The addition of a 3-bromoanilino group enhances its potential for biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

    Introduction of the 3-Bromoanilino Group: This step involves the reaction of the pyrrolidine-2,5-dione core with 3-bromoaniline. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the 3-bromoanilino group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of thioethers or secondary amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.

    Medicine: Due to its potential biological activity, it is explored as a lead compound in drug discovery programs aimed at treating diseases such as cancer, inflammation, and infections.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-2,5-dione core can interact with active sites of enzymes, inhibiting their activity. The 3-bromoanilino group can enhance binding affinity through halogen bonding or hydrophobic interactions. The butyl group may contribute to the compound’s overall lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:

    1-[1-(3-Chloroanilino)butyl]pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-[1-(3-Methoxyanilino)butyl]pyrrolidine-2,5-dione: Contains a methoxy group, which can influence its electronic properties and interactions with biological targets.

    1-[1-(3-Nitroanilino)butyl]pyrrolidine-2,5-dione: The nitro group can significantly alter the compound’s reactivity and potential biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[1-(3-bromoanilino)butyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-2-4-12(17-13(18)7-8-14(17)19)16-11-6-3-5-10(15)9-11/h3,5-6,9,12,16H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZGUAVQJKAGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(NC1=CC(=CC=C1)Br)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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